6-(2-Methyl-1,3-oxazol-5-yl)pyridin-3-amine
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Overview
Description
6-(2-Methyl-1,3-oxazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both an oxazole and a pyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1,3-oxazol-5-yl)pyridin-3-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as a 2-amino-3-pyridinecarboxylic acid derivative, with a suitable reagent like acetic anhydride or phosphorus oxychloride. The reaction conditions often require heating and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methyl-1,3-oxazol-5-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the oxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole and pyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
6-(2-Methyl-1,3-oxazol-5-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methyl-1,3-oxazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-oxazol-5-yl)pyridine: Similar structure but lacks the amine group.
6-(2-Aminobenzo[d]oxazol-5-yl)imidazo[1,2-a]pyridine: Contains an imidazo[1,2-a]pyridine ring instead of a pyridine ring.
Oxaprozin: Contains an oxazole ring but is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
6-(2-Methyl-1,3-oxazol-5-yl)pyridin-3-amine is unique due to its specific combination of an oxazole and a pyridine ring with an amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-(2-methyl-1,3-oxazol-5-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-11-5-9(13-6)8-3-2-7(10)4-12-8/h2-5H,10H2,1H3 |
InChI Key |
PZIXXZCKWMFSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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